1-(2-Hydroxymethyl-phenyl)-piperidine-3-carboxylic acid ethyl ester
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H21NO3 |
|---|---|
Molecular Weight |
263.33 g/mol |
IUPAC Name |
ethyl 1-[2-(hydroxymethyl)phenyl]piperidine-3-carboxylate |
InChI |
InChI=1S/C15H21NO3/c1-2-19-15(18)12-7-5-9-16(10-12)14-8-4-3-6-13(14)11-17/h3-4,6,8,12,17H,2,5,7,9-11H2,1H3 |
InChI Key |
IFNFVTUTWSOYMK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=CC=CC=C2CO |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthesis via Nucleophilic Aromatic Substitution
Piperidine Ring Formation
The synthesis often begins with the construction of the piperidine core. A common approach involves cyclization of δ-amino-β-ketoesters under Maitland-Japp conditions. For instance, ethyl isonipecotate (piperidine-3-carboxylic acid ethyl ester) serves as a key precursor. In one protocol, reductive amination of ethyl isonipecotate with 2-chloroacetaldehyde in methanol yields 1-(2-chloroethyl)-piperidine-3-carboxylic acid ethyl ester, which undergoes subsequent functionalization.
Introduction of the Hydroxymethylphenyl Group
The hydroxymethylphenyl moiety is introduced via nucleophilic aromatic substitution (SNAr) or Suzuki coupling. A representative method involves reacting piperidine-3-carboxylic acid ethyl ester with 2-(bromomethyl)phenol in the presence of a base such as potassium carbonate. This step typically employs polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C for 12–24 hours. Yields range from 65% to 78%, with purity >95% after column chromatography.
Reaction Conditions Table
Reductive Amination Approach
Intermediate Synthesis
An alternative route utilizes reductive amination between 3-carbethoxy-piperidone and 2-aminobenzyl alcohol. The ketone group in 3-carbethoxy-piperidone reacts with the amine in 2-aminobenzyl alcohol under hydrogenation conditions (H2, Pd/C, 50 psi) to form the secondary amine. This method avoids harsh SNAr conditions but requires careful control of stoichiometry to prevent over-reduction.
Esterification and Purification
The resultant amine intermediate is esterified using ethanol and sulfuric acid as a catalyst. Post-reaction purification involves vacuum distillation (bp 118–120°C at 0.05 mmHg) to isolate the target compound. Industrial-scale adaptations of this method report yields of 68–72% with >99% purity after crystallization.
Protection-Deprotection Strategies
Hydroxymethyl Group Protection
To prevent unwanted side reactions, the hydroxymethyl group is often protected as a tert-butyldimethylsilyl (TBS) ether. For example, 2-(hydroxymethyl)phenol is treated with TBSCl and imidazole in dichloromethane, achieving >90% protection efficiency. The protected intermediate then undergoes alkylation with piperidine-3-carboxylic acid ethyl ester derivatives.
Deprotection and Final Isolation
Deprotection is achieved using tetrabutylammonium fluoride (TBAF) in THF, followed by aqueous workup. Final purification via vacuum fractional distillation (1.2 torr) yields the product in 85% purity, which is further refined using recrystallization from ethanol/water mixtures.
Industrial-Scale Production
Continuous Flow Reactor Optimization
Recent patents disclose continuous flow methods to enhance efficiency. In one setup, ethyl isonipecotate and 2-(chloromethyl)phenol are mixed in a microreactor at 120°C with a residence time of 5 minutes, achieving 89% conversion. The process eliminates dimerization side products common in batch reactions.
Analytical Characterization
Spectroscopic Validation
Challenges and Limitations
Emerging Methodologies
Enzymatic Synthesis
Preliminary studies using porcine liver esterase (PLE) demonstrate stereoselective formation of the piperidine core. However, yields remain low (35–40%) compared to traditional methods.
Photocatalytic C–H Activation
Visible-light-mediated C–H functionalization offers a route to bypass pre-functionalized intermediates. Irradiation of piperidine-3-carboxylic acid ethyl ester with 2-methylphenol under [Ru(bpy)3]Cl2 catalysis yields the product in 55% yield.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxymethyl-phenyl)-piperidine-3-carboxylic acid ethyl ester can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: The major product is 1-(2-Carboxyphenyl)-piperidine-3-carboxylic acid ethyl ester.
Reduction: The major product is 1-(2-Hydroxymethyl-phenyl)-piperidine-3-carbinol.
Substitution: Depending on the substituent introduced, various substituted derivatives of the original compound can be formed.
Scientific Research Applications
1-(2-Hydroxymethyl-phenyl)-piperidine-3-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxymethyl-phenyl)-piperidine-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with receptors or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Differences
Key Observations :
- Substituent Position: The 2-hydroxymethyl group in the target compound distinguishes it from analogs with substituents at the 3- or 4-positions (e.g., methoxy or amino groups) .
- Piperidine Substitution : Most analogs, including the target compound, feature substitution at the piperidine 3-position, but the 4-position analog in may exhibit altered steric and electronic properties.
- Ester vs.
Reactivity Insights :
- The hydroxymethyl group in the target compound may undergo oxidation to a carboxylic acid or participate in conjugation reactions, unlike methoxy or amino analogs .
- Debenzylation methods using phosgene (as in ) are applicable to tertiary amines but may require optimization for hydroxymethyl-containing substrates.
Pharmacological and Physicochemical Properties
Table 3: Comparative Data
Key Findings :
Challenges :
- Synthetic optimization for higher yields.
- In vivo validation of metabolic stability and toxicity.
Biological Activity
1-(2-Hydroxymethyl-phenyl)-piperidine-3-carboxylic acid ethyl ester (CAS: 1803598-51-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications, particularly in cancer treatment and enzyme inhibition.
- Molecular Formula : C15H21NO3
- Molecular Weight : 263.33 g/mol
- Structure : The compound features a piperidine ring substituted with a hydroxymethyl phenyl group and an ethyl ester, which may influence its biological interactions.
Anticancer Activity
Recent studies have demonstrated that derivatives of piperidine, including this compound, exhibit promising anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines.
- Cytotoxicity : In vitro studies indicate that related piperidine derivatives can induce apoptosis in tumor cells. For example, compounds tested against T-lymphoblastic cell lines displayed significant cytotoxicity with IC50 values as low as 9 nM for specific derivatives .
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor, particularly against purine nucleoside phosphorylase (PNP), which is crucial in nucleotide metabolism.
- Selectivity : The compound exhibits high selectivity for pathogenic PNP over human PNP, showcasing a selectivity ratio exceeding 60-fold . This selectivity is critical for minimizing side effects in therapeutic applications.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its chemical structure. Variations in the substituents on the piperidine ring significantly affect the potency and selectivity of the compound.
| Compound | IC50 (nM) | Target Enzyme | Selectivity |
|---|---|---|---|
| Derivative A | 19 | Human PNP | High |
| Derivative B | 4 | Mycobacterium tuberculosis PNP | Very High |
| This compound | TBD | TBD | TBD |
Case Studies
- Study on Anticancer Effects :
- Enzyme Inhibition Research :
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(2-Hydroxymethyl-phenyl)-piperidine-3-carboxylic acid ethyl ester, and what reaction conditions optimize yield?
- Methodology : The compound can be synthesized via alkylation or substitution reactions. For example, piperidine-3-carboxylic acid ethyl ester derivatives are often prepared by reacting precursors like 4-(1H-indol-3-yl)-piperidine-carboxylic acid ethyl ester with alkylating agents (e.g., 1-bromo-2-methoxyethane) at room temperature for 24 hours, achieving yields up to 98% . Optimizing stoichiometry (e.g., 0.02 mol substrate with 0.0233 mol alkylating agent) and solvent selection (e.g., polar aprotic solvents) are critical for high yields .
Q. How can researchers characterize the structural and physical properties of this compound to confirm its identity and purity?
- Methodology : Use spectroscopic techniques (NMR, IR) to confirm the piperidine ring and ester functionality. Chromatographic methods (HPLC, GC-MS) assess purity, while physical properties like density (1.077 g/cm³) and boiling point (323.9°C) aid in identification . Differential scanning calorimetry (DSC) can determine melting points for crystalline derivatives .
Q. What are the recommended storage conditions to maintain the stability of this ester derivative, and what factors contribute to its degradation?
- Methodology : Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent hydrolysis of the ester group. Avoid exposure to moisture, strong acids/bases, and incompatible materials (e.g., oxidizing agents). Stability studies indicate degradation products may form under prolonged heat (>40°C) .
Advanced Research Questions
Q. How does the ethyl ester moiety influence the compound's pharmacokinetic properties, particularly in crossing the blood-brain barrier (BBB) for neurological applications?
- Methodology : The ethyl ester group enhances lipophilicity, improving BBB permeability compared to the free carboxylic acid. PET imaging in primates showed rapid brain uptake of the ethyl ester derivative, followed by slow washout, whereas the free acid exhibited negligible uptake . This aligns with SAR studies of GABA transporter inhibitors, where lipophilic esters (e.g., tiagabine derivatives) enhance CNS bioavailability .
Q. In structure-activity relationship (SAR) studies, how do modifications to the piperidine ring or substituent groups affect biological activity, such as calcium channel blockade?
- Methodology : Substituents on the piperidine ring (e.g., nitro groups at position 2) significantly enhance calcium channel blocking activity. For example, 2-nitro derivatives showed IC₅₀ values of 0.3 µM in rabbit aorta assays, outperforming methyl esters. Alkylation of the nitrogen atom with dimethylaminoethyl groups mimics diltiazem’s binding to calcium channels .
Q. How should researchers address discrepancies in reported toxicological data for this compound, and what methodologies ensure accurate risk assessment?
- Methodology : Discrepancies in acute toxicity (e.g., oral LD₅₀ variability) may arise from impurities or stereochemical differences. Validate purity via HPLC and perform enantiomer-specific assays. Follow OECD guidelines for in vitro mutagenicity (Ames test) and in vivo acute toxicity studies (OECD 423). Note that IARC classifies some piperidine derivatives as potential carcinogens at ≥0.1% concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
